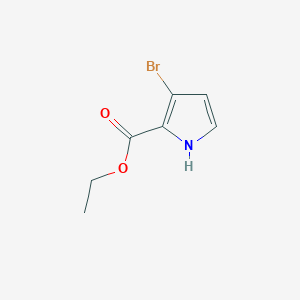

ethyl 3-bromo-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYOFZNZLIFYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Abstract

Ethyl 3-bromo-1H-pyrrole-2-carboxylate is a key heterocyclic compound utilized as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. This article provides a focused examination of the primary synthetic methodologies for obtaining this compound. It details direct halogenation protocols involving reagents like N-Bromosuccinimide (NBS) and Pyridinium (B92312) Tribromide. Furthermore, it explores multi-step strategies that rely on the initial formation of the pyrrole (B145914) ring through condensation reactions, followed by subsequent functionalization. Finally, a brief overview of emerging novel and green synthetic approaches is presented, highlighting the ongoing efforts to develop more efficient and environmentally benign processes for the synthesis of this important pyrrole derivative.

Synthetic Methodologies for Ethyl 3 Bromo 1h Pyrrole 2 Carboxylate

Direct Halogenation Protocols for Pyrrole-2-carboxylate Esters

Direct bromination of the pyrrole ring is a common and straightforward approach. However, the high reactivity of the pyrrole ring towards electrophiles necessitates careful control of reaction conditions to achieve the desired regioselectivity. The electron-withdrawing nature of the C-2 carboxylate group deactivates the adjacent C-3 and C-5 positions, but reactions can still yield a mixture of products.

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of electron-rich aromatic and heterocyclic compounds. wikipedia.org It is a convenient and safer alternative to liquid bromine, providing a low, steady concentration of bromine in the reaction mixture. masterorganicchemistry.com The reaction of ethyl 1H-pyrrole-2-carboxylate with NBS typically occurs in a solvent like carbon tetrachloride, often with a radical initiator such as benzoyl peroxide (BPO), to yield the brominated product. guidechem.com The reaction proceeds via a free radical mechanism under these conditions. guidechem.com Electron-rich aromatic heterocycles can also be effectively brominated using NBS, with solvents like DMF promoting high para-selectivity. wikipedia.org

A typical procedure involves reacting ethyl 1H-pyrrole-2-carboxylate with NBS in carbon tetrachloride at elevated temperatures for several hours. guidechem.com After the reaction is complete, the succinimide (B58015) byproduct is filtered off, and the desired product is isolated from the filtrate after solvent removal and purification, often by column chromatography. guidechem.com

Pyridinium (B92312) tribromide (Py·Br3) is another effective brominating agent that is a stable, crystalline solid, making it easier and safer to handle than elemental bromine. chemicalbook.comnordmann.global It acts as a source of electrophilic bromine and is used for the bromination of various organic compounds, including electron-rich heterocycles. researchgate.net In solution, pyridinium tribromide exists in equilibrium with pyridinium bromide and free bromine (Br2), which are the active brominating species. researchgate.netyoutube.com

The bromination of pyrrole esters using this reagent can be influenced by the solvent polarity, which affects the equilibrium between the tribromide salt and free bromine, thereby influencing the regioselectivity of the reaction. acs.org Studies on related pyrrole-2-carboxamides have shown that mild tribromide agents can offer different regioselectivity compared to harsher reagents. acs.org The reaction is typically carried out by adding pyridinium tribromide to a solution of the pyrrole ester in a suitable solvent, such as dichloromethane, at room temperature. acs.org

| Reagent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | CCl₄, radical initiator (e.g., BPO), 60°C. guidechem.com | Solid reagent, easy to handle, selective for allylic/benzylic positions under radical conditions. masterorganicchemistry.com | Can lead to mixtures of products depending on conditions; regioselectivity can be an issue. |

| Pyridinium Tribromide | CH₂Cl₂, room temperature. acs.org | Stable, non-volatile solid, easy to handle, simplifies workup. chemicalbook.com | Regioselectivity can be solvent-dependent. acs.org |

Suzuki-Miyaura Coupling Protocols for Arylation and Heteroarylation

Multi-Step Cyclization and Functionalization Approaches to Brominated Pyrrole Esters

Multi-step syntheses offer greater control over the final substitution pattern of the pyrrole ring. These methods involve constructing the pyrrole core from acyclic precursors and then introducing the desired functional groups.

The Knorr pyrrole synthesis and its variations are classic methods for forming the pyrrole ring, typically involving the condensation of an α-amino-ketone with a β-ketoester under acidic conditions. semanticscholar.org This approach allows for the strategic placement of substituents by choosing appropriately functionalized starting materials. For instance, precursors containing bromine atoms or groups that can be later converted to the ethyl ester can be used to build the desired substituted pyrrole ring system directly.

Another versatile method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). semanticscholar.org By starting with a suitably substituted 1,4-dicarbonyl compound, one can construct a pyrrole ring with a specific substitution pattern.

Novel and Green Synthetic Routes to this compound

In line with the principles of green chemistry, modern synthetic efforts focus on developing more environmentally benign and efficient methods. lucp.net This includes the use of less toxic reagents, solvent-free conditions, and catalytic systems. lucp.netnih.gov Research into the synthesis of pyrrole derivatives has explored microwave-assisted synthesis, the use of recyclable catalysts, and reactions in aqueous media or with bio-sourced organic acids. semanticscholar.orglucp.net

For the synthesis of halogenated pyrroles, novel methods are being investigated to improve efficiency and reduce waste. This could involve the development of new catalytic systems for bromination that operate under milder conditions or the use of alternative brominating agents with better atom economy. While specific green routes for this compound are not extensively documented, the general trends in green pyrrole synthesis suggest future directions. researchgate.net These may include ultrasonic-assisted reactions or the use of nano-catalysts to improve reaction rates and yields while minimizing environmental impact. semanticscholar.orglucp.net

Novel and Green Synthetic Routes to this compound

Microwave-Assisted Synthesis Protocols for Pyrrole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of pyrrole heterocycles is well-documented. The use of microwave irradiation can lead to drastically reduced reaction times, higher yields, and often proceeds under solvent-free or "green" chemistry conditions. organic-chemistry.orgijpcbs.com This method leverages the uniform heating effect of microwave radiation to increase reaction efficiency compared to conventional heating methods. ijpcbs.com

Several classical pyrrole syntheses, including the Paal-Knorr, Hantzsch, Clauson-Kaas, and Barton-Zard reactions, have been successfully adapted to microwave-assisted protocols. organic-chemistry.org For instance, a microwave-assisted Paal-Knorr synthesis can involve the reaction of a 1,4-dicarbonyl compound with a primary amine. One specific protocol involves reacting 2,5-hexanedione (B30556) with a primary amine under microwave irradiation to yield N-substituted pyrroles. organic-chemistry.org Another approach describes a one-pot, three-component reaction catalyzed by indium(III) for the synthesis of 6-(pyrrolyl)coumarin derivatives under microwave heating at 130 °C. evitachem.com The conditions for such reactions are often optimized by altering catalysts, reaction temperatures, and exposure times, with optimal conditions for one Mn-based catalyst system being 120 °C for 20 minutes without a solvent. organic-chemistry.org

Below is a table summarizing representative findings in microwave-assisted synthesis of pyrrole derivatives, illustrating the efficiency of this technique.

| Reactants | Catalyst/Reagent | Conditions | Product Type | Yield |

| 2,5-Dimethoxytetrahydrofuran, Various Amines | Mn(NO₃)₂·4H₂O | 120 °C, 20 min, Solvent-free | N-substituted pyrroles | High |

| β-Amino unsaturated ketone, Phenacyl bromide | Boron trifluoride etherate | 130 °C, 10-16 min, 250 W, in DCM | Trisubstituted pyrroles | Good to Excellent |

| 6-Amino coumarin, Dialkyl acetylene (B1199291) dicarboxylates, β-Nitrostyrenes | Indium(III) | Microwave irradiation | 6-(pyrrolyl)coumarin derivatives | - |

| Chalcones, Aldehydes, Ammonium acetate | Sodium cyanide | Microwave irradiation, Solvent-free | Pyrrole derivatives | High |

Data compiled from multiple sources illustrating typical conditions and outcomes. organic-chemistry.orgevitachem.com

Continuous Flow Chemistry Applications in Pyrrole Synthesis

Continuous flow chemistry, utilizing microreactors, offers a highly efficient, scalable, and safe alternative to traditional batch synthesis for pyrrole derivatives. researchgate.netnih.gov This technology provides superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for managing hazardous exothermic processes or handling unstable intermediates. chemtube3d.com Key advantages include enhanced safety, atom economy, reduced waste, and cost-effectiveness. researchgate.net

The application of flow chemistry has been successfully demonstrated for the synthesis of N-substituted pyrroles via the Paal-Knorr reaction. In one study, a continuous flow process was developed using a solid acid catalyst, Amberlyst-15, to react primary amines with 1,4-dicarbonyl compounds under mild, solvent-free conditions. rsc.org This method proved to be highly efficient, with high yields and excellent reproducibility over numerous cycles. rsc.org The process can be scaled up from microreactors (μL volumes) to larger, microstructured flow reactors (mL volumes), achieving production rates as high as 55.8 grams per hour for certain pyrrole derivatives. nih.gov This scalability is a significant advantage for industrial applications. rsc.org

The table below outlines the parameters for a representative continuous flow synthesis of N-substituted pyrroles.

| Catalyst | Reactants | Solvent | Temperature | Flow Rate | Yield Range |

| Amberlyst-15 (Solid Acid) | 1,4-Dicarbonyl compounds, Primary amines | Solvent-free | Optimized | Optimized | 80–92% |

This table summarizes a general protocol for continuous flow pyrrole synthesis, highlighting its high efficiency. rsc.org

Synthesis of Structural Analogues and Derivatives of this compound

The functionalization of the this compound scaffold is crucial for creating structural analogues with diverse properties. Key strategies include modification of the pyrrole nitrogen and substitution on the pyrrole core.

N-Alkylation Strategies for Pyrrole Nitrogen Functionalization

The nitrogen atom of the pyrrole ring in this compound can be functionalized through N-alkylation. Due to the acidity of the N-H proton, the reaction typically proceeds by first treating the pyrrole with a strong base to form the corresponding pyrrolide anion. uobaghdad.edu.iq This anion then acts as a nucleophile, reacting with an alkylating agent, such as an alkyl halide, to form the N-substituted product. uobaghdad.edu.iq

Commonly used strong bases for this deprotonation step include potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO), sodium hydride (NaH), or sodium amide (NaNH₂) in liquid ammonia. uobaghdad.edu.iq The choice of base and solvent is critical for the reaction's success. For example, a suspension of pulverized KOH in anhydrous DMSO has been effectively used to deprotonate pyrrole-2-carboxylic acid, which is then alkylated. This general strategy is applicable to pyrrole esters as well.

The following table summarizes a typical N-alkylation reaction.

| Substrate | Base/Solvent | Alkylating Agent | Product |

| Pyrrole-2-carboxylic acid | KOH / DMSO | Alkyl Halide | N-Alkyl pyrrole-2-carboxylic acid |

This table illustrates a general method for the N-alkylation of a pyrrole-2-carboxylic acid derivative.

Introduction of Other Halogen and Alkyl Substituents on the Pyrrole Core

The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. uobaghdad.edu.iq This reactivity allows for the introduction of various substituents, including other halogens and alkyl groups, onto the pyrrole core of analogues of this compound.

One of the most important methods for introducing a formyl group (an aldehyde), which can be a precursor to an alkyl group, is the Vilsmeier-Haack reaction. organic-chemistry.org This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to formylate electron-rich aromatic rings. organic-chemistry.orgchemtube3d.com For instance, the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a close analogue of the target compound, has been performed by reacting it with POCl₃ and DMF at 90 °C. nih.gov This reaction yields a mixture of the 4-formyl and 5-formyl regioisomers. nih.gov

Other halogens can be introduced via electrophilic halogenation. For example, electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate can be achieved using reagents like Selectfluor. nih.gov Bromination can be accomplished using N-bromosuccinimide (NBS) or bromine. guidechem.com

The table below details the conditions and outcomes of a Vilsmeier-Haack formylation on a pyrrole-2-carboxylate analogue.

| Substrate | Reagents | Conditions | Products |

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | POCl₃, DMF | 90 °C, overnight | Mixture of Ethyl 3-fluoro-4-formyl- and Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate |

This table provides a specific example of introducing a functional group onto the pyrrole core via electrophilic substitution. nih.gov

Mechanistic Investigations of Reactions Involving Ethyl 3 Bromo 1h Pyrrole 2 Carboxylate

Reaction Pathway Elucidation in Pyrrole (B145914) Core Formation

The synthesis of ethyl 3-bromo-1H-pyrrole-2-carboxylate can be achieved through various synthetic routes, with the specific pathway influencing the formation of the pyrrole core and the introduction of its substituents. A common strategy involves the initial construction of the ethyl 1H-pyrrole-2-carboxylate core, followed by a regioselective bromination.

One of the foundational methods for pyrrole synthesis is the Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester. This reaction proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration to yield the pyrrole ring. The Paal-Knorr synthesis offers another route, wherein a 1,4-dicarbonyl compound reacts with a primary amine or ammonia (B1221849) to form the pyrrole.

For the specific case of this compound, a likely pathway involves the electrophilic bromination of ethyl 1H-pyrrole-2-carboxylate. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The mechanism of bromination typically involves the polarization of a bromine molecule by a Lewis acid or a polar solvent, generating a source of electrophilic bromine (Br⁺). This electrophile is then attacked by the π-electrons of the pyrrole ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the brominated pyrrole. The regioselectivity of this bromination is directed by the substituents already present on the pyrrole ring.

Alternatively, N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride can be used as a source of bromine for a free-radical bromination, often initiated by a radical initiator like benzoyl peroxide (BPO). guidechem.com The reaction proceeds via a free-radical chain mechanism.

A one-pot synthesis of pyrrole-2-carboxylates has also been described, involving an electrocyclization/oxidation sequence, which offers a different approach to the formation of the pyrrole core. acs.org

Understanding Regioselectivity in Substitution and Cycloaddition Reactions

Regioselectivity is a critical aspect of the chemistry of this compound, particularly in electrophilic substitution and cycloaddition reactions. The substituents on the pyrrole ring exert a significant directing influence on the outcome of these reactions.

In electrophilic substitution reactions of pyrrole, the electron-donating nature of the nitrogen atom activates the ring towards electrophiles, with a preference for substitution at the C2 (α) position. However, in ethyl 1H-pyrrole-2-carboxylate, the C2 position is already substituted. The ester group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the adjacent C3 position. The directing effect of the ester group, combined with the inherent reactivity of the pyrrole ring, typically directs incoming electrophiles to the C4 and C5 positions. Halogenation of pyrrole 2-carboxylate esters can result in a mixture of 4- and 5-functionalized pyrroles, making the separation of isomers a challenge. nih.gov The synthesis of ethyl 4-bromo-1H-pyrrole-2-carboxylate indicates a preference for bromination at the C4 position under certain conditions. guidechem.com

Cycloaddition reactions, such as the Diels-Alder reaction, provide a powerful method for the construction of six-membered rings. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile. byjus.com The pyrrole ring can act as the diene component, although its aromaticity can reduce its reactivity. The regioselectivity of such reactions is governed by the electronic properties of both the diene and the dienophile, as described by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is key. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction and control the regiochemical outcome. For this compound, the bromine atom and the ester group would influence the orbital energies and coefficients, thereby dictating the regioselectivity of any potential cycloaddition reactions.

Mechanistic Studies of Catalytic Processes (e.g., Palladium Catalysis in Cross-Coupling)

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The mechanistic understanding of these processes is crucial for optimizing reaction conditions and expanding their scope.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely used transformation. wikipedia.org The catalytic cycle for the Suzuki coupling of this compound with a boronic acid (R-B(OH)₂) would proceed through a series of well-defined steps. organic-chemistry.org The cycle is initiated by the oxidative addition of the bromo-pyrrole to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group (R) from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. wikipedia.org The nature of the ligands on the palladium catalyst plays a critical role in each of these steps, influencing the rate and efficiency of the reaction. For instance, the use of a SEM-protected mthis compound in Suzuki-Miyaura coupling has been demonstrated to be effective. nih.gov Similarly, the Suzuki cross-coupling of the closely related ethyl 3-bromo-2-formylpyrrole-5-carboxylate has been optimized. researchgate.net

Another important palladium-catalyzed reaction is the Heck reaction, which couples an organohalide with an alkene. organic-chemistry.orgyoutube.com The mechanism of the Heck reaction involving this compound would also begin with the oxidative addition of the bromo-pyrrole to a palladium(0) catalyst. libretexts.org The resulting palladium(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the coupled product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of H-X with the aid of a base, regenerating the palladium(0) catalyst. libretexts.org

Computational Mechanistic Insights into Reaction Energetics and Transition States

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions, providing detailed insights into reaction energetics and the structures of transient intermediates and transition states. For reactions involving this compound, computational studies can rationalize experimental observations and predict reactivity.

Density Functional Theory (DFT) is a powerful method for calculating the electronic structure of molecules and has been widely applied to study reaction mechanisms. For instance, DFT calculations can be used to model the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This allows for the determination of activation energies, which are related to the reaction rate, and the relative energies of intermediates and products.

In the context of electrophilic bromination of the pyrrole ring, computational studies could model the different possible sigma complex intermediates to explain the observed regioselectivity. By comparing the calculated energies of the transition states leading to these intermediates, the preferred site of attack can be predicted.

For palladium-catalyzed cross-coupling reactions, computational studies can provide a detailed picture of the catalytic cycle. The geometries and energies of the various palladium intermediates (e.g., oxidative addition products, transmetalation transition states, and reductive elimination transition states) can be calculated. These calculations can help to identify the rate-determining step of the reaction and to understand the role of ligands in modulating the catalytic activity.

Advanced Spectroscopic Techniques for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of ethyl 3-bromo-1H-pyrrole-2-carboxylate is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. The pyrrole (B145914) ring itself contains three non-equivalent protons: the N-H proton and two C-H protons at positions 4 and 5. The N-H proton signal is often broad. The two aromatic protons on the pyrrole ring are expected to appear as doublets due to coupling with each other.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | Broad singlet | ~9.0 - 11.0 | - |

| C(5)-H | Doublet | ~6.9 | ~2-3 |

| C(4)-H | Doublet | ~6.2 | ~2-3 |

| -OCH₂CH₃ | Quartet | ~4.3 | ~7.1 |

| -OCH₂CH₃ | Triplet | ~1.3 | ~7.1 |

Note: Predicted values are based on typical shifts for pyrrole derivatives and related structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of seven distinct signals are anticipated, corresponding to the seven carbon atoms in unique electronic environments. These include two signals for the ethyl group, one for the ester carbonyl carbon, and four for the carbons of the pyrrole ring. The carbon atom bonded to the bromine (C-3) is expected to show a signal at a lower field compared to unsubstituted pyrrole carbons due to the halogen's inductive effect. chemicalbook.comsigmaaldrich.com

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~160 |

| C-5 | ~122 |

| C-2 | ~120 |

| C-4 | ~112 |

| C-3 | ~95 |

| -OCH₂CH₃ | ~60 |

| -OCH₂CH₃ | ~14 |

Note: Predicted values are based on typical shifts for substituted pyrrole esters. chemicalbook.comsigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₈BrNO₂), the molecular ion peak (M⁺) would be a crucial piece of information. A hallmark feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. nist.govaip.org High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. Common fragmentation patterns would likely involve the loss of the ethoxy group (•OCH₂CH₃) or the entire ethyl group (•CH₂CH₃), followed by the loss of carbon monoxide from the ester functionality. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nist.gov For this compound, key vibrational bands are expected that confirm its structure. chemicalbook.comsigmaaldrich.com

The IR spectrum would prominently feature a sharp, strong absorption band for the ester carbonyl (C=O) stretch. The N-H stretching vibration of the pyrrole ring would appear as a moderate to sharp band. Both aliphatic C-H stretches from the ethyl group and aromatic C-H stretches from the pyrrole ring would also be visible. chemicalbook.com Raman spectroscopy is particularly useful for identifying vibrations of the pyrrole ring itself. researchgate.net

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyrrole N-H | Stretch | 3300 - 3450 |

| Aromatic C-H | Stretch | 3100 - 3150 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | 1680 - 1710 |

| Pyrrole Ring C=C | Stretch | 1500 - 1600 |

| C-O | Stretch | 1100 - 1300 |

| C-Br | Stretch | 500 - 650 |

Note: Data is based on characteristic vibrational frequencies for the specified functional groups. nist.govchemicalbook.comresearchgate.net

X-ray Diffraction for Unambiguous Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the planarity of the pyrrole ring and the conformation of the ethyl carboxylate substituent relative to the ring. Furthermore, X-ray analysis elucidates the packing of molecules in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonding involving the N-H group and the ester oxygen, as well as potential halogen bonding or π–π stacking interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The pyrrole ring is an aromatic chromophore that undergoes π → π* electronic transitions. nist.gov The presence of the electron-withdrawing carboxylate group and the bromine atom, both in conjugation with the pyrrole π-system, is expected to influence the absorption maxima (λ_max). These substituents typically cause a bathochromic shift (a shift to longer wavelengths) compared to the parent 1H-pyrrole. The resulting spectrum provides insight into the extent of conjugation within the molecule. aip.orgnist.govchemicalbook.comresearchgate.net

Computational Chemistry and Theoretical Approaches

Density Functional Theory (DFT) Applications in Pyrrole (B145914) Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules like ethyl 3-bromo-1H-pyrrole-2-carboxylate. This method is favored for its balance of computational cost and accuracy in predicting a wide range of molecular properties. DFT calculations are based on the electron density of a molecule rather than the complex many-electron wavefunction, which makes it more tractable for medium to large-sized molecules. In the context of pyrrole chemistry, DFT is extensively used to investigate the effects of substituents on the electronic structure and reactivity of the pyrrole ring. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with Pople-style basis sets like 6-311++G(d,p) to provide reliable results for geometry, electronic properties, and vibrational spectra of pyrrole derivatives.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This reveals precise information about bond lengths, bond angles, and dihedral angles.

The presence of the flexible ethyl carboxylate group at the C2 position introduces the possibility of different rotational isomers (conformers). DFT calculations can be used to explore the potential energy surface related to the rotation around the C2-C(arbonyl) bond and the C(carbonyl)-O(ester) bond. By calculating the energy of the molecule at various dihedral angles, a conformational profile can be constructed to identify the most stable conformer and the energy barriers between different conformations. For similar 2-acylpyrroles, studies have shown that syn and anti-conformers can exist, with their relative stability influenced by intramolecular interactions and the potential for intermolecular hydrogen bonding in the solid state. The planarity of the pyrrole ring and the orientation of the substituents are key outcomes of this analysis.

Interactive Data Table: Predicted Geometrical Parameters for this compound

Note: The following data are representative values for a DFT-optimized structure of a substituted pyrrole ester, calculated at the B3LYP/6-311++G(d,p) level of theory, and are intended for illustrative purposes.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | ||||

| C2 | C3 | 1.385 | ||

| C3 | Br | 1.870 | ||

| C2 | C(carbonyl) | 1.480 | ||

| C(carbonyl) | O(ester) | 1.355 | ||

| Bond Angle ( °) | ||||

| C3 | C2 | C(carbonyl) | 128.5 | |

| Br | C3 | C4 | 125.0 | |

| Dihedral Angle ( °) | ||||

| N1 | C2 | C(carbonyl) | O(ester) |

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

Interactive Data Table: Predicted Electronic Properties for this compound

Note: These values are illustrative and represent typical results from a DFT (B3LYP/6-311++G(d,p)) calculation.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.65 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. These calculations are invaluable for assigning the peaks in an experimental spectrum to specific molecular motions.

For this compound, theoretical vibrational analysis can identify characteristic frequencies for the N-H stretch of the pyrrole ring, the C=O stretch of the ester, C-Br stretching, and various C-C and C-N stretching and bending modes within the ring. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation used in the calculations and basis set limitations, thereby improving the agreement with experimental data.

Interactive Data Table: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹)

Note: Predicted frequencies are typically scaled to better match experimental data. The values below are for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | 3450 | 3400-3500 |

| C-H (Aromatic) Stretch | 3100 | 3050-3150 |

| C=O (Ester) Stretch | 1715 | 1700-1725 |

| C=C (Ring) Stretch | 1550 | 1540-1580 |

| C-N (Ring) Stretch | 1380 | 1360-1400 |

| C-Br Stretch | 650 | 600-700 |

From the vibrational frequency calculations, it is also possible to compute various thermodynamic properties of this compound at a given temperature. These properties include the zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). Such data are essential for understanding the stability of the molecule and for predicting the thermodynamics of chemical reactions in which it might participate. For example, by calculating the Gibbs free energy of reactants and products, one can predict the spontaneity (ΔG) of a proposed reaction pathway. These calculations are fundamental in mechanistic studies, such as investigating the decarboxylation of related pyrrole-2-carboxylic acids.

Interactive Data Table: Predicted Thermodynamic Parameters at 298.15 K

Note: These values are illustrative examples based on DFT calculations for a molecule of similar size and complexity.

| Parameter | Predicted Value | Units |

| Zero-Point Vibrational Energy (ZPVE) | 105.5 | kcal/mol |

| Enthalpy (H) | 115.2 | kcal/mol |

| Entropy (S) | 95.8 | cal/mol·K |

| Gibbs Free Energy (G) | 86.6 | kcal/mol |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. The GIAO method is effective because it addresses the issue of gauge-origin dependence in magnetic property calculations.

For this compound, theoretical chemical shifts can be calculated for each proton and carbon atom. These predicted values are then compared to experimental spectra to aid in peak assignment. The accuracy of the prediction depends on the level of theory, the basis set, and whether solvent effects are included in the model. Typically, a linear regression analysis between the calculated shielding constants and the experimental chemical shifts for a set of related compounds is performed to improve the accuracy of the predictions.

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

Note: Values are illustrative and represent typical GIAO-DFT predictions relative to TMS.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C2 | 125.0 | H (on N1) | 9.5 |

| C3 | 110.0 | H (on C4) | 6.5 |

| C4 | 115.0 | H (on C5) | 7.0 |

| C5 | 122.0 | CH₂ (ethyl) | 4.3 |

| C=O | 160.0 | CH₃ (ethyl) | 1.3 |

| CH₂ | 61.0 | ||

| CH₃ | 14.5 |

The electronic absorption spectrum (UV-Vis) of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations can predict the key electronic transitions, which are typically π → π* transitions within the conjugated pyrrole system. The positions of the absorption maxima are sensitive to the substituents on the pyrrole ring. The inclusion of solvent effects in the calculation, often through a Polarizable Continuum Model (PCM), is important for achieving better agreement with experimental spectra measured in solution.

Interactive Data Table: Predicted UV-Vis Absorption Data

Note: The following data are representative values from a TD-DFT calculation and are for illustrative purposes.

| Transition | Excitation Energy (eV) | Wavelength (λ_max, nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.50 | 275 | 0.45 |

| S₀ → S₂ | 5.25 | 236 | 0.15 |

Reactivity Descriptors and Site Selectivity Analysis

Reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in predicting how this compound will interact with other chemical species. These descriptors help to identify the most probable sites for electrophilic and nucleophilic attack, providing a theoretical foundation for its observed chemical behavior.

Fukui functions are a key tool in computational chemistry for identifying the most reactive sites within a molecule. wikipedia.org They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). researchgate.net

For this compound, the Fukui functions would be calculated for each atom to determine its propensity for reaction. The site with the highest value for the Fukui function for nucleophilic attack (f+) is the most likely to be attacked by a nucleophile, while the site with the highest value for electrophilic attack (f-) is the most probable site for an electrophile to react. Local softness, which is related to the Fukui function, provides a similar measure of reactivity, with higher values indicating a greater susceptibility to attack.

Based on the known electronic effects of the substituents, it is expected that the carbon atoms of the pyrrole ring will be the primary sites of reactivity. The bromine atom, being electronegative, will influence the electron distribution, and the carboxylate group will also play a significant role in directing incoming reactants.

Illustrative Data Table: Condensed Fukui Functions for this compound

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | f⁰ (Radical Attack) |

| N1 | ... | ... | ... |

| C2 | ... | ... | ... |

| C3 | ... | ... | ... |

| C4 | ... | ... | ... |

| C5 | ... | ... | ... |

| Br | ... | ... | ... |

| C(O) | ... | ... | ... |

| O(C=O) | ... | ... | ... |

| O(Et) | ... | ... | ... |

| C(Et) | ... | ... | ... |

| H(N1) | ... | ... | ... |

| H(C4) | ... | ... | ... |

| H(C5) | ... | ... | ... |

| H(Et) | ... | ... | ... |

Note: The values in this table are illustrative and would need to be calculated using DFT methods. Higher values indicate a greater propensity for the specified type of attack at that atomic site.

The global electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. bohrium.comresearchgate.net It is a valuable descriptor for classifying molecules as electrophiles or nucleophiles. ccsenet.org A higher electrophilicity index suggests a greater susceptibility to attack by nucleophiles. For this compound, the electrophilicity index would be calculated from its ionization potential and electron affinity, which can be estimated using the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution within a molecule. nih.govrsc.org It is calculated from the electron density and provides a map of the electrostatic potential on the surface of the molecule. researchgate.net Regions of negative potential (typically colored red) indicate areas of high electron density and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate areas of low electron density and are susceptible to nucleophilic attack.

For this compound, the MESP map would likely show a region of negative potential around the oxygen atoms of the carboxylate group and potentially near the bromine atom due to its lone pairs. Regions of positive potential would be expected around the hydrogen atom attached to the nitrogen (the N-H group) and the hydrogens of the ethyl group. The pyrrole ring itself would exhibit a more complex potential distribution due to the interplay of the aromatic system and the substituents. This detailed map of charge distribution is invaluable for understanding the molecule's reactivity and its interactions with other molecules. nih.govrsc.org

Intermolecular Interaction Studies

The way in which molecules of this compound interact with each other in the solid state and in solution is crucial for understanding its physical properties, such as melting point, boiling point, and solubility. Computational methods can be used to analyze and quantify these intermolecular forces.

This compound possesses both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the oxygen atoms of the carboxylate group). This allows for the formation of intermolecular hydrogen bonds, which are strong, directional interactions that significantly influence the crystal packing and solution-state behavior of the molecule. mdpi.commdpi.com

Illustrative Data Table: Predicted Hydrogen Bond Parameters for this compound Dimers

| Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| N-H···O=C | ... | ... | ... | ... | ... |

| C-H···O=C | ... | ... | ... | ... | ... |

| C-H···O-Et | ... | ... | ... | ... | ... |

Note: The values in this table are illustrative and would need to be calculated from the optimized geometry of a molecular dimer or cluster.

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, provides a rigorous method for analyzing the electron density to define atoms and the bonds between them. wikipedia.orguni-rostock.de AIM can be used to characterize and quantify intermolecular interactions, including hydrogen bonds.

By analyzing the topology of the electron density, AIM can identify bond critical points (BCPs) between interacting atoms. The properties of the electron density at these BCPs, such as the electron density itself and its Laplacian, provide quantitative information about the strength and nature of the interaction. For the hydrogen bonds in this compound, AIM analysis would allow for the calculation of the interaction energies, providing a more detailed and quantitative understanding of the forces holding the molecules together than can be obtained from geometric criteria alone. This method allows for a clear distinction between different types of intermolecular contacts and a precise quantification of their contributions to the stability of the molecular system.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and electron delocalization within a molecule. In the case of this compound, NBO analysis provides detailed insights into the electronic structure and bonding interactions, which are influenced by the bromine and ethyl carboxylate substituents on the pyrrole ring.

The analysis of intramolecular interactions in similar molecular systems reveals significant charge delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. This delocalization, a key factor in molecular stability, is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater charge transfer.

For instance, in related heterocyclic compounds, significant delocalization is observed from the lone pair of the nitrogen atom (LP(N)) to the antibonding π* orbitals of the C2-C3 and C4-C5 bonds within the pyrrole ring. This interaction is fundamental to the aromaticity of the pyrrole ring. Furthermore, the presence of the ethyl carboxylate group at the C2 position introduces additional delocalization pathways. The lone pairs of the carbonyl oxygen can interact with the antibonding orbital of the adjacent carbon-carbon bond, and vice versa.

A hypothetical NBO analysis for this compound would likely reveal the key donor-acceptor interactions summarized in the table below. These interactions are crucial in understanding the molecule's reactivity and electronic properties.

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) |

| LP (N1) | π* (C2-C3) | High |

| LP (N1) | π* (C4-C5) | High |

| LP (O-carbonyl) | π* (C-ester) | Moderate |

| LP (Br3) | π* (C2-C3) | Moderate |

Theoretical Studies on Aromaticity and Electronic Delocalization within the Pyrrole Ring

The aromaticity of the pyrrole ring in this compound is a critical aspect of its chemical behavior, and it is significantly influenced by the substituents at the 2 and 3 positions. Aromaticity is a concept used to describe the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. researchgate.netuobaghdad.edu.iq Theoretical studies employ various indices to quantify aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). researchgate.net

The parent pyrrole molecule is considered aromatic due to the participation of the nitrogen lone pair in the 6π-electron system. uobaghdad.edu.iqwikipedia.org The introduction of substituents can either enhance or diminish this aromatic character. An electron-donating group generally increases the electron density in the ring, which can affect π-electron delocalization. researchgate.net Conversely, an electron-withdrawing group can decrease the electron density.

In this compound, the ethyl carboxylate group at the C2 position is generally considered electron-withdrawing. The bromine atom at the C3 position has a dual role; it is electronegative and thus has an electron-withdrawing inductive effect, but it also has lone pairs that can be donated to the π-system through resonance.

The electronic delocalization within the pyrrole ring of this compound is essential for its stability and reactivity. The resonance structures illustrate how the nitrogen lone pair and the π-electrons of the double bonds are delocalized over the five-membered ring. This delocalization results in a partial negative charge on the carbon atoms and a partial positive charge on the nitrogen atom, which influences the molecule's reactivity towards electrophiles and nucleophiles. uobaghdad.edu.iq

Applications of Ethyl 3 Bromo 1h Pyrrole 2 Carboxylate As a Synthetic Building Block

In the Synthesis of Complex Heterocyclic Systems

The rigid, aromatic framework of the pyrrole (B145914) ring is a common feature in numerous biologically active molecules and functional materials. richmond.edu Ethyl 3-bromo-1H-pyrrole-2-carboxylate provides a strategic starting point for elaborating this core structure into more complex heterocyclic systems.

The carbon-bromine bond at the C3 position of this compound is a key handle for introducing a wide array of substituents onto the pyrrole core. This is typically achieved through metal-catalyzed cross-coupling reactions. While literature often highlights the utility of the isomeric ethyl 4-bromopyrrole-2-carboxylate, the same chemical principles apply to the 3-bromo isomer. richmond.edu

Palladium-mediated reactions, such as the Suzuki and Stille couplings, are powerful tools for forming new carbon-carbon bonds. richmond.edunih.govmdpi.com By reacting this compound with various organoboron or organotin reagents, diverse aryl, heteroaryl, or alkyl groups can be selectively installed at the C3 position. This flexibility allows for the creation of large libraries of polysubstituted pyrroles, which are essential for exploring chemical space in drug discovery and materials science. nih.gov The ability to systematically vary the substituent at a specific position is fundamental to developing structure-activity relationships. richmond.edunih.gov

| Reaction Type | Reagent Class | Bond Formed | Potential Substituents |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids or Esters | C-C | Phenyl, Pyridyl, Thienyl, etc. |

| Stille Coupling | Organostannanes (e.g., Aryl-SnBu₃) | C-C | Various Aryl and Vinyl groups |

| Heck Coupling | Alkenes | C-C | Substituted Vinyl groups |

| Buchwald-Hartwig Amination | Amines | C-N | Primary/Secondary Amines, Anilines |

Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound.

The adjacent positioning of the bromo and ethyl carboxylate groups in this compound offers a strategic template for the synthesis of pyrrole-fused multi-ring systems. nih.govnih.gov Such fused heterocycles are of significant interest due to their presence in various natural products and their potential applications in optoelectronics. rsc.org

A common strategy involves a two-step sequence: first, a cross-coupling reaction to introduce a functionalized substituent at the C3 position, followed by an intramolecular cyclization (annulation) reaction. For example, introduction of a substituent bearing a nucleophilic group could lead to a subsequent ring-closing reaction with the C2-ester, forming a new six-membered ring fused to the pyrrole core. This approach provides access to important scaffolds like pyrrolo[3,2-c]pyridines or other related fused systems, depending on the nature of the introduced side chain. The synthesis of various pyrrole-fused pyrimidines and triazines has been demonstrated from appropriately functionalized pyrrole precursors. nih.govnih.gov

As an Intermediate in Natural Product Synthesis and Analogues

Bromopyrrole alkaloids, a class of compounds often isolated from marine sponges, represent a significant family of natural products with diverse biological activities. nih.govnih.gov Synthetic building blocks like this compound are valuable for the total synthesis of these complex molecules and their analogues.

The utility of bromopyrrole esters as key intermediates has been demonstrated in the synthesis of analogues of the natural product Lycogarubin C. richmond.edu While a specific synthesis utilized the isomeric ethyl 4-bromopyrrole-2-carboxylate, the strategy highlights the synthetic flexibility afforded by such building blocks. In this work, the bromopyrrole ester was first functionalized at the C5 position via formylation, which activated the C4 position for a subsequent Suzuki cross-coupling reaction to install an N-phenyl-sulfonyl-3-indolyl moiety. richmond.edu

This approach allows for the construction of asymmetric analogues of Lycogarubin C, which are valuable tools for subsequent biological evaluation. richmond.edu The ability to build up complexity step-wise on a pre-formed pyrrole core demonstrates the power of using intermediates like this compound to access molecules inspired by natural products. richmond.edunih.gov

For Structure-Activity Relationship (SAR) Studies of Pyrrole Scaffolds in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs and biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govontosight.ai Developing new therapeutics often requires the synthesis and biological evaluation of many related molecules to establish a structure-activity relationship (SAR), which correlates changes in molecular structure to changes in biological potency or selectivity. nih.govmdpi.com

This compound is an ideal starting material for SAR studies due to its capacity for controlled diversification. richmond.edu The bromine atom at the C3 position serves as a versatile anchor point for introducing a wide variety of chemical groups via the cross-coupling reactions described previously. This allows medicinal chemists to systematically probe the effects of substituent size, electronics, and hydrogen-bonding potential at the C3 position on the target biological activity. For instance, the synthesis of analogues of Lycogarubin C was pursued specifically to enable potential SAR studies. richmond.edu This systematic approach is crucial for optimizing lead compounds into clinical candidates with improved efficacy and safety profiles. nih.gov

| Position | Functional Group | Role in Synthesis | Application in SAR |

| C3 | Bromo | Site for cross-coupling reactions (Suzuki, Stille, etc.) | Allows for systematic variation of substituents to probe interaction with biological targets. |

| C2 | Ethyl Carboxylate | Can be hydrolyzed to a carboxylic acid or converted to an amide. | Modifies polarity, hydrogen bonding capacity, and potential interactions with target proteins. |

| N1 | N-H | Site for alkylation or arylation. | Introduces substituents to explore new binding pockets or alter physicochemical properties. |

Table 2: Utility of Functional Groups in this compound for SAR Studies.

In the Development of Advanced Functional Materials and Molecular Probes

While the primary applications of this compound are centered on pharmaceutical and natural product synthesis, its structural features suggest potential utility in the field of materials science. Pyrrole itself is the monomer for polypyrrole, a well-known conducting polymer. Functionalized pyrroles can be used as building blocks to create new polymers with tailored electronic, optical, or sensory properties. researchgate.net

The ability to introduce specific functional groups onto the pyrrole ring prior to polymerization is a key strategy for developing advanced materials. By using this compound as a starting point, one could introduce chromophores, fluorophores, or receptor units at the C3 position. The resulting functionalized monomers could then be polymerized or incorporated into larger conjugated systems. Such materials could find applications as sensors, in organic light-emitting diodes (OLEDs), or as components of molecular probes for bio-imaging, although specific examples starting from this exact isomer are not yet widely reported. researchgate.net

Q & A

Basic: What are the standard synthetic routes for ethyl 3-bromo-1H-pyrrole-2-carboxylate?

Methodological Answer:

The compound is typically synthesized via CDI-mediated coupling (1,2-dichloroethane or THF solvent, reflux conditions) between 1H-pyrrole-2-carboxylic acid and ethyl bromide derivatives. Key steps include:

- Activation of the carboxylic acid with carbonyldiimidazole (CDI) to form an acyl imidazole intermediate .

- Nucleophilic substitution with ethyl bromide in the presence of a base (e.g., NaH) .

- Bromination at the 3-position using N-bromosuccinimide (NBS) or bromine in a controlled environment to avoid over-bromination .

Example Protocol (adapted from ):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Activation | CDI, THF, reflux, 3h | 85-90% |

| Coupling | Ethyl bromide, NaH, DMF, 140°C, 1h | 70-75% |

| Bromination | NBS, CCl₄, 0°C, 2h | 60-65% |

Advanced: How can reaction conditions be optimized for higher regioselectivity in bromination?

Methodological Answer:

Regioselectivity is influenced by steric/electronic factors and reaction kinetics. Strategies include:

- Low-temperature bromination (0–5°C) to favor kinetic control and reduce side reactions .

- Solvent polarity modulation : Use non-polar solvents (e.g., CCl₄) to stabilize transition states favoring 3-bromo substitution .

- Computational modeling (DFT calculations) to predict reactive sites and optimize substituent effects (e.g., electron-withdrawing groups at the 2-position enhance 3-bromo selectivity) .

| Substituent | Bromination Position | Yield (%) |

|---|---|---|

| 3-Methyl | 3-Bromo | 47 |

| 4-Chloro | 3-Bromo | 66 |

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Look for characteristic signals:

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 247.98 (C₇H₈BrNO₂) .

Advanced: How can X-ray crystallography resolve ambiguities in regioisomer identification?

Methodological Answer:

- Single-crystal X-ray diffraction provides unambiguous bond-length/angle data to distinguish 3-bromo from 4-bromo isomers. For example:

- C-Br bond length: ~1.89 Å (vs. C-Cl ~1.74 Å) .

- Dihedral angles between pyrrole and ester groups confirm substitution patterns .

- Example (): A related pyrrolo-pyrimidine derivative showed a C-Br bond length of 1.91 Å, confirming regiochemistry.

Basic: What are common derivatives synthesized from this compound?

Methodological Answer:

- Pd-catalyzed cross-coupling (Suzuki, Heck) to introduce aryl/vinyl groups at the 3-position .

- Ester hydrolysis to generate 3-bromo-1H-pyrrole-2-carboxylic acid for peptide coupling .

- N-functionalization (e.g., Boc protection) for heterocycle diversification .

Advanced: How to design a derivative with enhanced bioactivity using computational tools?

Methodological Answer:

- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data from analogs .

- Docking simulations : Identify binding poses in target proteins (e.g., antimicrobial enzymes) .

- Example ( ): Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate showed improved activity (IC₅₀ = 2.1 µM) due to halogen bonding.

Basic: How to address contradictory yield data in similar synthetic protocols?

Methodological Answer:

- Variable control : Test purity of starting materials (e.g., CDI vs. DCC coupling agents) .

- Reaction monitoring : Use TLC/LC-MS to identify intermediates/byproducts .

- Reproducibility : Document solvent dryness (e.g., THF over molecular sieves) and inert atmosphere .

Case Study ( vs. 8):

| Protocol | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| A | THF | CuI | 60 |

| B | DMF | CuI/L-proline | 75 |

Advanced: What mechanistic insights explain copper-catalyzed cyclization pathways?

Methodological Answer:

- Proposed mechanism ():

- CuI oxidizes to Cu(III) intermediate.

- Coordination with pyrrole nitrogen facilitates intramolecular C-N bond formation.

- Reductive elimination yields fused quinoxalinones.

- Kinetic studies : Rate-limiting step is oxidative addition (k = 0.15 min⁻¹ at 140°C) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and fume hood use due to irritant properties .

- Storage : Inert atmosphere, –20°C to prevent ester hydrolysis .

- Waste disposal : Neutralize with aqueous NaHCO₃ before disposal .

Advanced: How to mitigate hazards in large-scale reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.